5-Hydroxytetrahydro-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

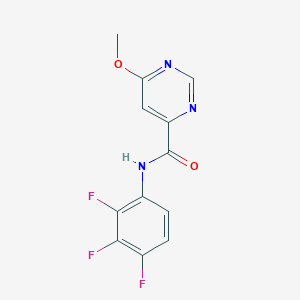

5-Hydroxytetrahydro-2H-pyran-2-one is a chemical compound with the CAS Number: 33691-73-5 . It has a molecular weight of 116.12 .

Synthesis Analysis

The synthesis of 2H-Pyrans, including this compound, often involves the oxa-6π-electrocyclization of dienones . A one-pot reaction involving a phosphine-catalyzed condensation has also been reported to synthesize 2,2,4,6-tetrasubstituted 2HPs .Molecular Structure Analysis

The molecule contains a total of 16 bonds. There are 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Chemical Reactions Analysis

The literature on 2HPs is relatively scarce, mainly due to the instability associated with the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .Scientific Research Applications

Synthesis and Chemical Transformations

5-Hydroxytetrahydro-2H-pyran-2-one is involved in various synthetic processes. For example, it acts as a synthon in the formation of 5- and 3- substituted 2H-pyran-2-ones, facilitating the synthesis of complex organic compounds such as lucibufagins and bufadienolides (Liu & Meinwald, 1996). Additionally, it serves as a starting material in the stereoselective synthesis of 5-alkyliden-6-aminotetrahydro-2-pyranones, showcasing its utility in creating diverse molecular structures (Cimarelli & Palmieri, 1998).

Synthesis of Organic Compounds

This compound is instrumental in the efficient synthesis of organic compounds like maltol, ethyl maltol, and pyromeconic acid. These compounds, derived from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones, have various applications in food and pharmaceutical industries (Torii, Tanaka, Anoda, & Simizu, 1976).

Application in Medicinal Chemistry

A recent review highlights the role of this compound derivatives in medicinal chemistry. These compounds, such as kojic acid and its derivatives, are used in synthesizing various biologically active molecules and have applications in the food industry, cosmetics, and chemical industries (Borah, Dwivedi, & Chowhan, 2021).

Protecting Group in Organic Synthesis

It has been explored as a protecting group in organic synthesis. For instance, 4-methoxytetrahydropyran-4-yl has been proposed as an alternative to the tetrahydropyranyl protecting group due to its favorable hydrolysis properties (Reese, Saffhill, & Sulston, 1970).

Mechanism of Action

is a chemical compound with the molecular formula C5H8O3 . It is a yellow liquid and has a molecular weight of 116.12 . The compound is stable under normal conditions, but it should be stored at 0-8°C to maintain its integrity .

The compound belongs to the class of organic compounds known as tetrahydropyrans. Tetrahydropyrans are compounds containing a pyran ring which bears four hydrogen atoms . The pyran ring is a six-membered ring, consisting of one oxygen atom and five carbon atoms .

Safety and Hazards

Properties

IUPAC Name |

5-hydroxyoxan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-2-5(7)8-3-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQMTBUROQWHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-8-(3-phenylpropyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2581727.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2581728.png)

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)

![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)

![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)

![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)